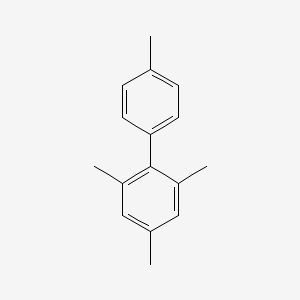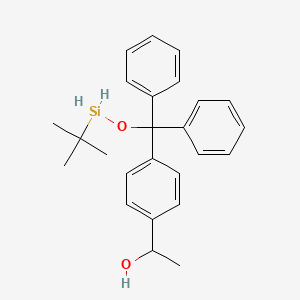
1-Amino-1-deoxy-D-lyxitol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-deoxy-D-lyxitol hydrobromide is a chemical compound with the molecular formula C5H14BrNO4 and a molecular weight of 232.07 g/mol. It is a monosaccharide derivative and has shown promise in the field of diabetes therapeutics due to its ability to inhibit advanced glycation end-products (AGEs), which are implicated in the pathophysiology of diabetic complications.
Vorbereitungsmethoden
The synthesis of 1-Amino-1-deoxy-D-lyxitol hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with D-lyxose, a pentose sugar.
Reduction: D-lyxose is reduced to 1-deoxy-D-lyxitol using a reducing agent such as sodium borohydride.
Amination: The 1-deoxy-D-lyxitol is then subjected to amination using ammonia or an amine source under specific conditions to introduce the amino group.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
1-Amino-1-deoxy-D-lyxitol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Amino-1-deoxy-D-lyxitol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to inhibit AGEs makes it valuable in studying the mechanisms of diabetic complications.
Medicine: Its potential to enhance glucose tolerance and insulin sensitivity in type 2 diabetes models indicates its clinical relevance.
Industry: The compound can be used in the development of new therapeutics and as a reference standard in pharmaceutical testing.
Wirkmechanismus
The mechanism by which 1-Amino-1-deoxy-D-lyxitol hydrobromide exerts its effects involves the inhibition of AGEs formation. AGEs are formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. By inhibiting this process, the compound helps prevent the progression of diabetic complications. The molecular targets and pathways involved include the modification of protein structures and the prevention of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
1-Amino-1-deoxy-D-lyxitol hydrobromide can be compared with other similar compounds such as:
1-Deoxy-D-lyxitol: Lacks the amino group and thus does not inhibit AGEs.
5-Amino-5-deoxy-D-arabinitol: Similar structure but different stereochemistry, affecting its biological activity.
1-Amino-1-deoxy-D-glucitol: Another monosaccharide derivative with different applications in diabetes research.
The uniqueness of this compound lies in its specific inhibition of AGEs and its potential therapeutic applications in diabetes management.
Eigenschaften
CAS-Nummer |
55399-80-9 |
|---|---|
Molekularformel |
C5H14BrNO4 |
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
5-aminopentane-1,2,3,4-tetrol;hydrobromide |
InChI |
InChI=1S/C5H13NO4.BrH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H |
InChI-Schlüssel |
NOEGIIIZLKLEAX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(CO)O)O)O)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)

